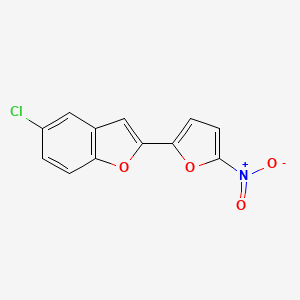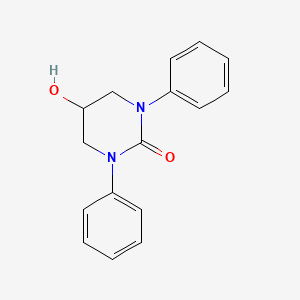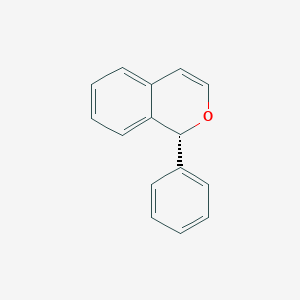![molecular formula C21H23NO B14175814 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 915098-14-5](/img/structure/B14175814.png)
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar core structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have variations in their substituents, leading to different biological activities and applications.
Uniqueness
The uniqueness of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
915098-14-5 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(benzhydryloxymethyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C21H23NO/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)23-15-16-13-19-11-12-20(14-16)22-19/h1-10,13,19-22H,11-12,14-15H2 |
Clé InChI |
SMPYKNZUTXWWPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=C(CC1N2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)

![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)




